molecular formula C19H17NO2 B4914171 1-METHYL-4-(PYRROLIDIN-1-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE

1-METHYL-4-(PYRROLIDIN-1-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE

Cat. No.: B4914171
M. Wt: 291.3 g/mol
InChI Key: SYWNPYRXRVQUQB-UHFFFAOYSA-N
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Description

1-METHYL-4-(PYRROLIDIN-1-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE is a complex organic compound that features a pyrrolidine ring attached to an anthracene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-4-(PYRROLIDIN-1-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE typically involves the condensation of pyrrolidine with an anthracene derivative under specific conditions. One common method involves the use of a metal-free approach to couple pyrrolidine with an aryl group . The reaction is carried out at elevated temperatures, often around 70°C, in solvents like 1,2-dichloroethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-4-(PYRROLIDIN-1-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a more saturated hydrocarbon.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-METHYL-4-(PYRROLIDIN-1-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-METHYL-4-(PYRROLIDIN-1-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a pyrrolidine ring with an anthracene core is not commonly found in other compounds, making it a valuable subject for further research .

Properties

IUPAC Name

1-methyl-4-pyrrolidin-1-ylanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-12-8-9-15(20-10-4-5-11-20)17-16(12)18(21)13-6-2-3-7-14(13)19(17)22/h2-3,6-9H,4-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWNPYRXRVQUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)N3CCCC3)C(=O)C4=CC=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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